molecular formula C7H4F3NO2 B13303169 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid

2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid

Cat. No.: B13303169
M. Wt: 191.11 g/mol
InChI Key: OYWLUYSLNJMGFL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H4F3NO2. This compound is characterized by the presence of fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum fluoride (AlF3) or copper fluoride (CuF2), at elevated temperatures (450-500°C) to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to these similar compounds, 2,2-Difluoro-2-(3-fluoropyridin-4-yl)acetic acid is unique due to the presence of multiple fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or bioactive compounds .

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H4F3NO2/c8-5-3-11-2-1-4(5)7(9,10)6(12)13/h1-3H,(H,12,13)

InChI Key

OYWLUYSLNJMGFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(C(=O)O)(F)F)F

Origin of Product

United States

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